molecular formula C9H15NOS B12641610 6-Thia-9-azaspiro[4.6]undecan-10-one CAS No. 1428233-34-4

6-Thia-9-azaspiro[4.6]undecan-10-one

Cat. No.: B12641610
CAS No.: 1428233-34-4
M. Wt: 185.29 g/mol
InChI Key: XBFCJKAGBSCNPU-UHFFFAOYSA-N
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Description

6-Thia-9-azaspiro[4.6]undecan-10-one is a spirocyclic compound characterized by a unique structural framework that incorporates both sulfur and nitrogen atoms within its ring system. This compound has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Thia-9-azaspiro[4.6]undecan-10-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thioamide with a suitable alkylating agent can lead to the formation of the spirocyclic core. The reaction conditions often require the use of catalysts, such as Grubbs’ catalyst, and may involve olefin metathesis reactions .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 6-Thia-9-azaspiro[4.6]undecan-10-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 6-Thia-9-azaspiro[4.6]undecan-10-one involves its interaction with molecular targets within biological systems. For instance, it has been shown to inhibit the activity of certain bacterial proteins by binding to their active sites, thereby disrupting essential biological processes. The pathways involved may include inhibition of protein synthesis or interference with metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 6-Thia-9-azaspiro[4.6]undecan-10-one is unique due to the presence of both sulfur and nitrogen atoms in its structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

1428233-34-4

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

6-thia-9-azaspiro[4.6]undecan-10-one

InChI

InChI=1S/C9H15NOS/c11-8-7-9(3-1-2-4-9)12-6-5-10-8/h1-7H2,(H,10,11)

InChI Key

XBFCJKAGBSCNPU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)NCCS2

Origin of Product

United States

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